Cas no 1806180-42-6 (3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride)

3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride
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- インチ: 1S/C7H2ClF3N2O5/c8-5(15)3-2(18-7(9,10)11)1-12-6(4(3)14)13(16)17/h1,14H
- InChIKey: ZAAISOYZMVPSNC-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C([N+](=O)[O-])=NC=C1OC(F)(F)F)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 105
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095601-1g |
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1806180-42-6 | 97% | 1g |
$1,490.00 | 2022-03-31 |
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chlorideに関する追加情報
Introduction to 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride (CAS No. 1806180-42-6)
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride is a highly versatile intermediate in the field of pharmaceutical synthesis, particularly in the development of bioactive molecules. This compound, identified by the CAS number 1806180-42-6, features a pyridine core substituted with functional groups that make it valuable for constructing complex heterocyclic structures. The presence of a nitro group, a hydroxyl group, and a trifluoromethoxy group introduces unique reactivity and electronic properties, enabling its use in diverse synthetic pathways.
The nitro group in this molecule plays a crucial role in its reactivity, serving as a powerful electrophile in nucleophilic substitution reactions. This property is particularly useful in the synthesis of amides, esters, and other nitrogen-containing derivatives. Additionally, the hydroxyl group provides a site for further functionalization, allowing for the introduction of various protecting groups or participation in condensation reactions. The trifluoromethoxy group, on the other hand, enhances the lipophilicity and metabolic stability of resulting compounds, making them more suitable for biological applications.
Recent advancements in medicinal chemistry have highlighted the importance of 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride in the design of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The specific arrangement of substituents in this compound allows for fine-tuning of its binding properties, making it an attractive building block for drug discovery.
In addition to its role in kinase inhibition, 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride has been explored in the development of antiviral and antibacterial agents. The nitro group can be reduced to an amine, which can then be further modified to introduce pharmacophores that interact with viral proteases or bacterial enzymes. The trifluoromethoxy group also contributes to the compound's bioactivity by influencing its electronic distribution and solubility parameters. These characteristics make it a valuable starting material for synthesizing lead compounds with improved pharmacokinetic profiles.
The synthetic utility of 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride extends beyond pharmaceutical applications. It has been utilized in the preparation of agrochemicals, where similar pyridine derivatives are known to exhibit herbicidal and insecticidal properties. The ability to modify this compound through various chemical transformations allows researchers to explore a wide range of potential applications. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or vinyl groups at different positions of the pyridine ring, expanding its structural diversity.
Recent research has also focused on the green chemistry aspects of using 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride as a sustainable building block. Efforts have been made to develop catalytic systems that minimize waste and improve yield during its synthesis and functionalization. For instance, transition metal catalysts such as palladium and copper have been employed to facilitate selective transformations without generating hazardous byproducts. These approaches align with the growing emphasis on environmentally friendly synthetic methodologies in the pharmaceutical industry.
The versatility of 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride is further underscored by its application in material science. Pyridine-based compounds are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like the nitro and trifluoromethoxy substituents can modulate the energy levels of these materials, enhancing their performance in optoelectronic devices. This opens up new avenues for exploring 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride beyond traditional pharmaceutical applications.
In conclusion, 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride (CAS No. 1806180-42-6) is a multifunctional intermediate with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules with potential therapeutic applications. Recent research highlights its role in drug discovery, agrochemical development, and material science, demonstrating its versatility and importance in modern chemistry. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, compounds like this will remain at the forefront of innovation.
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